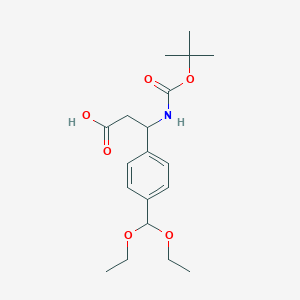
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is a complex organic compound that features a benzaldehyde diethyl acetal group, a Boc (tert-butoxycarbonyl) protected amine, and a propionic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid typically involves multiple steps:
Formation of Benzaldehyde Diethyl Acetal: Benzaldehyde reacts with ethanol in the presence of an acid catalyst to form benzaldehyde diethyl acetal.
Introduction of Boc Group: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Formation of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with a suitable precursor, such as a halogenated propionic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Benzaldehyde group converts to benzoic acid
Reduction: Benzaldehyde group converts to benzyl alcohol
Substitution: Removal of Boc group reveals free amine
Scientific Research Applications
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid involves its reactivity due to the presence of multiple functional groups:
Benzaldehyde Diethyl Acetal Group: Can undergo hydrolysis to form benzaldehyde, which can then participate in various chemical reactions.
Boc-Protected Amine: The Boc group can be removed to reveal a free amine, which can act as a nucleophile in substitution reactions.
Propionic Acid Moiety: Provides acidity and can participate in esterification and amidation reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde Diethyl Acetal: Similar structure but with a bromine substituent instead of the Boc-protected amine.
Benzene, (3,3-diethoxy-1-propynyl)-: Similar acetal group but with a propynyl substituent.
Uniqueness
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is unique due to the combination of its Boc-protected amine, benzaldehyde diethyl acetal, and propionic acid moieties. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C19H29NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-(diethoxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO6/c1-6-24-17(25-7-2)14-10-8-13(9-11-14)15(12-16(21)22)20-18(23)26-19(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3,(H,20,23)(H,21,22) |
InChI Key |
UDOGFINGWDQSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















